molecular formula C11H15BrN2O2 B13594717 ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate

ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate

Cat. No.: B13594717
M. Wt: 287.15 g/mol
InChI Key: MIULMRFWOCUKFK-UHFFFAOYSA-N
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Description

Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of an ethyl ester group and a bromine atom attached to the imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate typically involves the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Bromination: The imidazo[1,5-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the brominated imidazo[1,5-a]pyridine with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative.

    Oxidation Reactions: The imidazo[1,5-a]pyridine ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

    Reduction: Formation of hydrogenated imidazo[1,5-a]pyridine derivatives.

    Oxidation: Formation of oxidized imidazo[1,5-a]pyridine derivatives with additional functional groups.

Scientific Research Applications

Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain types of cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in biological assays to study the function of specific proteins and enzymes.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,5-a]pyridine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate can be compared with other similar compounds, such as:

    Ethyl2-{3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl2-{3-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with an iodine atom instead of bromine.

    Ethyl2-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate is characterized by the following properties:

  • Molecular Formula : C11H15BrN2O2
  • Molecular Weight : 287.15 g/mol
  • Structural Features :
    • An ethyl ester functional group
    • A bromine atom at the 3-position of the imidazo[1,5-a]pyridine ring

The presence of the bromine atom is crucial as it influences the compound's reactivity and interaction with biological targets .

Biological Activity Overview

Compounds within the imidazo[1,5-a]pyridine class have been associated with various biological activities including:

  • Antimicrobial Activity : The imidazo[1,5-a]pyridine derivatives often exhibit bactericidal and fungicidal properties. The bromine substitution in ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate enhances its interaction with microbial targets .
  • Anticancer Potential : Research indicates that similar compounds can act as inhibitors of key enzymes involved in cancer progression. The unique structure of this compound may allow it to modulate pathways critical for tumor growth .

The mechanism by which ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate exerts its biological effects involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors within cells. This interaction can lead to the modulation of signaling pathways that are crucial for cellular function and survival .
  • Receptor Binding : The structural characteristics allow for binding to various receptors which may alter their activity and affect physiological responses .

Comparative Analysis

To better understand the biological activity of ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeatureUnique Aspect
Ethyl 2-{3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetateChlorine atom instead of bromineDifferent reactivity profile due to chlorine's electronegativity
Ethyl 2-{3-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetateIodine atom instead of brominePotentially enhanced lipophilicity
Ethyl 2-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetateMethyl group instead of bromineAlters steric hindrance and electronic properties

This table illustrates how variations in halogen substitution can significantly influence the biological activity and pharmacological profiles of these compounds .

Case Studies and Research Findings

Several studies have explored the biological effects of ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Cytotoxicity Assays : In vitro assays indicated that ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate showed cytotoxic effects on cancer cell lines such as A431 and Jurkat cells. The IC50 values were comparable to established chemotherapeutic agents .
  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in cancer metabolism. Detailed kinetic studies revealed competitive inhibition patterns indicative of its potential as a therapeutic agent .

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)acetate

InChI

InChI=1S/C11H15BrN2O2/c1-2-16-10(15)7-8-9-5-3-4-6-14(9)11(12)13-8/h2-7H2,1H3

InChI Key

MIULMRFWOCUKFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2CCCCN2C(=N1)Br

Origin of Product

United States

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